
N-methylaniline
Overview
Description
N-methylaniline: is an organic compound with the chemical formula C₆H₅NHCH₃ . It is a derivative of aniline, where one hydrogen atom attached to the nitrogen atom is replaced by a methyl group. This compound appears as a colorless to yellowish liquid with a faint ammonia-like odor. It is insoluble in water but soluble in organic solvents such as ethanol, ether, and chloroform .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Alkylation of Aniline: One common method for synthesizing N-methylaniline involves the alkylation of aniline with methanol.
Reaction with Dimethyl Sulfate: Another method involves the reaction of aniline with dimethyl sulfate. Dimethyl sulfate is added dropwise to a mixture of aniline and water at a temperature below 10°C.
Industrial Production Methods: Industrial production of this compound often involves the continuous alkylation of aniline with methanol in the presence of a catalyst. This method allows for large-scale production with high efficiency and yield .
Chemical Reactions Analysis
Blocking and Deblocking Reactions with Polyisocyanates
NMA is a key blocking agent in polyurethane synthesis, forming thermally reversible adducts with isocyanates :
Forward Reaction (Blocking)
textR-NCO + C₆H₅NHCH₃ → R-NH-CO-N(CH₃)C₆H₅
Kinetic data for blocking reactions :
Blocking Agent | k (30°C, ×10⁻² mol⁻¹ min⁻¹) | Eₐ (kJ/mol) | ΔS‡ (J/K·mol) |
---|---|---|---|
N-Methylaniline | 5.74 | 56.22 | -254.7 |
4-Chloro-N-methylaniline | 0.97 | 64.31 | -242.1 |
Deblocking Reaction
The reverse reaction occurs at elevated temperatures (98–111°C), with rate constants influenced by substituents:
Oxidation Reactions
NMA exhibits distinct oxidation behavior compared to aniline:
Chromic Acid Oxidation
The reaction follows second-order kinetics with a proposed mechanism :
-
Protonation:
C₆H₅NHCH₃ + H⁺ → C₆H₅NH₂⁺CH₃
-
Rate-determining electron transfer to Cr(VI)
-
Rate constant (25°C): 1.2 × 10⁻³ L/mol·s
-
Activation energy: 68.5 kJ/mol
Electrochemical Oxidation
NMA polymerizes in acidic media to form conductive poly(N-methylaniline) (PNMA) . Conductivity varies with reaction conditions:
Solvent Additive | Conductivity (S/cm) |
---|---|
Dimethylsulfoxide | 0.18 |
Acetonitrile | 0.05 |
Acid-Base and Salt Formation
NMA acts as a weak base (pKa = 4.84) , participating in:
Acid Neutralization
textC₆H₅NHCH₃ + HCl → [C₆H₅NH₂⁺CH₃]Cl⁻
Incompatibility Reactions
Catalytic Reactions
CO₂ Fixation
NMA reacts with CO₂ under metal-organic framework (CAU-10pydc) catalysis to form N-methyl-N-phenylformamide :
textC₆H₅NHCH₃ + CO₂ → C₆H₅N(CH₃)CHO
Conditions: 80°C, 12 h, 92% yield
Hydrogenation
Pt/C catalysts enable selective N-alkylation using silanes :
Product | Yield (%) | Conditions |
---|---|---|
N-Isopropyl-NMA | 64 | Cyclohexane, 80°C |
N-Benzyl-NMA | 93 | Toluene, 0.3 mol% Pt |
Scientific Research Applications
Pharmaceuticals
N-Methylaniline serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives exhibit diverse pharmacological activities, making them useful in treating diseases such as cancer and cardiovascular disorders. For example, this compound is involved in the production of drugs that target specific biological pathways due to its ability to form stable complexes with other molecules .
Dyes and Pigments
The compound is widely used in the dye industry as a precursor for azo dyes and other pigments. Its reactivity allows for the synthesis of a broad spectrum of colors, which are essential for textile and paper dyeing processes. The ability to form stable complexes with metal ions further enhances its application in producing vibrant dyes .
Agrochemicals
This compound is utilized as an intermediate in the manufacture of agrochemicals, including herbicides and insecticides. Its chemical properties facilitate the development of compounds that effectively target pests while minimizing environmental impact .
Materials Science
In materials science, this compound is employed in the production of polymers and plastics. It acts as a solvent for oils, resins, and waxes, enhancing the performance characteristics of these materials. This application is particularly relevant in the cosmetics and personal care industries where formulation stability is crucial .
Electrochemical Sensors
Recent advancements highlight the role of this compound in developing electrochemical sensors. A notable application involves its use in measuring dopamine concentrations through a composite sensor made from re-doped poly(this compound) and modified multi-walled carbon nanotubes. This sensor demonstrates excellent electrocatalytic activity, indicating potential for clinical diagnostics and environmental monitoring .
Toxicological Considerations
While this compound has numerous applications, it is essential to consider its toxicological profile. Exposure can lead to central nervous system damage and organ failure if not managed properly. Studies have reported embryotoxic effects at certain doses during prenatal exposure . Therefore, safety protocols must be established when handling this compound in industrial settings.
Data Tables
Application Area | Specific Uses | Key Benefits |
---|---|---|
Pharmaceuticals | Synthesis of cancer drugs | Targeted therapeutic effects |
Dyes | Production of azo dyes | Wide color spectrum |
Agrochemicals | Intermediate for herbicides | Effective pest control |
Materials Science | Solvent for resins and polymers | Enhanced material properties |
Electrochemical Sensors | Measurement of dopamine | Clinical diagnostics |
Case Studies
- Electrochemical Sensor Development : A study demonstrated the efficacy of this compound-based sensors in detecting dopamine levels with high sensitivity and specificity, showcasing its potential for real-time monitoring in clinical settings .
- Pharmaceutical Synthesis : Research has illustrated how modifying the structure of this compound can lead to improved pharmacological profiles for drugs targeting specific diseases such as cancer .
- Dye Production : A case study on textile dyeing processes highlighted how this compound-derived dyes provided superior colorfastness compared to traditional dyes, leading to increased market demand .
Mechanism of Action
The mechanism of action of N-methylaniline involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Aniline: The parent compound of N-methylaniline, where the nitrogen atom is bonded to two hydrogen atoms instead of one methyl group.
N,N-dimethylaniline: A derivative where both hydrogen atoms on the nitrogen are replaced by methyl groups.
Toluidines: Compounds where the benzene ring is substituted with a methyl group in addition to the amino group
Uniqueness of this compound:
Biological Activity
N-methylaniline (NMA) is an aromatic amine that has garnered attention for its diverse biological activities. This article explores the biological properties of this compound, including its potential therapeutic applications, mechanisms of action, and various studies that highlight its efficacy in different biological contexts.
This compound is a derivative of aniline, where a methyl group replaces one hydrogen atom on the nitrogen. Its chemical formula is , and it has a molecular weight of 121.15 g/mol. The structure can be represented as follows:
Biological Activities
1. Anticancer Activity
Recent studies have indicated that this compound derivatives exhibit significant anticancer properties. For instance, a series of this compound derivatives were synthesized and evaluated for their inhibitory effects on tumor growth. One compound, designated as 5a, demonstrated potent inhibitory activity against cyclin-dependent kinase 2 (CDK2), with an IC50 value of 0.98 ± 0.06 μM. Additionally, it showed high antiproliferative activity against MCF-7 and B16-F10 cancer cell lines, with IC50 values of 1.88 ± 0.11 μM and 2.12 ± 0.15 μM, respectively .
Table 1: Anticancer Activity of this compound Derivatives
Compound | Target | IC50 (μM) | Cell Line |
---|---|---|---|
5a | CDK2 | 0.98 ± 0.06 | - |
5a | MCF-7 | 1.88 ± 0.11 | Breast cancer |
5a | B16-F10 | 2.12 ± 0.15 | Melanoma |
2. Antimicrobial Activity
This compound has also been studied for its antimicrobial properties. Various Mannich base derivatives of this compound were synthesized and assessed for their antibacterial activity against common pathogens like Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited significant antibacterial effects, suggesting potential applications in treating bacterial infections .
Table 2: Antimicrobial Activity of Mannich Base Derivatives
Compound | Pathogen | Activity |
---|---|---|
Compound A | E. coli | Inhibitory |
Compound B | S. aureus | Moderate |
Compound C | Pseudomonas aeruginosa | High |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : As noted in anticancer studies, this compound derivatives act as inhibitors of key enzymes involved in cell cycle regulation, such as CDK2.
- Radical Generation : this compound has been shown to promote the activation of aryl-radical bonds in iodoarenes, facilitating various radical reactions that can lead to the formation of biologically active compounds .
- Blocking Reactions : In the context of polyisocyanate chemistry, this compound acts as a blocking agent in reversible reactions, which can be exploited in polymer synthesis .
Case Studies
Case Study: Anticancer Potential
A study conducted by researchers synthesized various this compound derivatives and evaluated their effects on cancer cell lines. The compound with the highest activity was identified as a potential lead for further development into an anticancer drug due to its ability to inhibit tumor growth effectively .
Case Study: Antimicrobial Efficacy
Another investigation involved the synthesis of Mannich base derivatives from this compound and their subsequent testing against multiple bacterial strains. The study concluded that specific modifications to the this compound structure could enhance antibacterial properties, paving the way for new antimicrobial agents .
Q & A
Basic Questions
Q. What is the molecular structure and key physicochemical properties of N-methylaniline?
this compound (NMA) is a secondary aromatic amine with the molecular formula C₇H₉N and a molecular weight of 107.15306 g/mol . Its structure comprises a benzene ring bonded to an NH-CH₃ group, forming 17 bonds (8 non-H bonds, including 6 aromatic bonds and 1 secondary amine). Key properties include:
- Thermochemical data : Standard molar enthalpy of formation (ΔfH°(g)) = 90.9 ± 2.1 kJ·mol⁻¹ , derived from combustion calorimetry and vapor pressure measurements .
- Spectroscopic identifiers : SMILES string CNc1ccccc1 and InChIKey AFBPFSWMIHJQDM-UHFFFAOYSA-N .
- Solubility : Miscible with organic solvents but limited in water.
Structural characterization via 2D/3D models and X-ray diffraction confirms its planar aromatic ring and amine functional group, critical for reactivity studies .
Q. How can this compound be synthesized and characterized in laboratory settings?
- Synthesis :
- Amadori rearrangement : Reacting D-galactose with NMA yields derivatives like D-tagatose-N-methylaniline, a one-step protocol .
- Electrochemical polymerization : NMA is electropolymerized on steel electrodes using potentiodynamic or galvanostatic methods to form conductive polymers .
- Characterization :
- Thermogravimetric analysis (TGA) : Determines thermal stability (e.g., poly(NMA) has a maximum decomposition temperature of ~300°C) .
- Spectroscopy : Raman and transmittance spectra (e.g., N-H overtone absorption at 1.5 µm) differentiate NMA from aniline and quantify concentrations in hexane .
- Four Probe conductivity : Measures polymer conductivity (~10⁻³ S/cm for poly(NMA)) .
Advanced Research Questions
Q. What experimental approaches are used to study the enzymatic N-demethylation of this compound?
- Chloroperoxidase catalysis : N,N-dimethylaniline is demethylated by chloroperoxidase in the presence of ethyl hydrogen peroxide.
- Analytical methods :
- Nash reaction : Quantifies formaldehyde (aqueous phase) via spectrophotometry at 412 nm .
- Standard curves : NMA concentrations are determined using pre-calibrated reaction mixtures .
Q. How does this compound's transmittance spectrum vary with concentration and solvent, and what analytical implications does this have?
- Transmittance shifts :
- In pure NMA, the N-H first overtone absorption at 1.5 µm shows a blue shift compared to aniline due to reduced hydrogen bonding .
- In hexane mixtures (1:3 to 2:3 NMA:hexane), lower NMA concentrations decrease absorption intensity, enabling concentration quantification via Beer-Lambert law .
- Applications : Distinguishes NMA from structural analogs (e.g., aniline) in reaction monitoring or environmental samples .
Q. What are the developmental toxicity profiles of this compound in animal models, and how are NOAEL/LOAEL determined?
- Experimental design :
- Oral administration : Pregnant rats are dosed daily (0.8–4 mg/kg b.w.) during organogenesis (GD6–15) .
- Endpoints : Maternal methemoglobin (metHb) levels, fetal weight, and teratogenicity are assessed post-mortem .
- Findings :
- NOAEL (progeny) : 0.8 mg/kg/day (no adverse effects).
- LOAEL (progeny) : 4 mg/kg/day (reduced fetal weight).
- Mechanism : NMA crosses the placenta but shows weaker metHb induction than aniline, suggesting differential metabolic pathways .
Q. What methodologies are employed in electrochemical polymerization of this compound, and how do structural modifications affect polymer properties?
- Polymerization techniques :
- Potentiodynamic deposition : Cyclic voltammetry in 0.5 M H₂SO₄ at 50 mV/s .
- Galvanostatic synthesis : Constant current (0.1–1 mA/cm²) ensures uniform film growth .
- Property modulation :
- Conductivity : Poly(NMA) exhibits bipolaron charge carriers (lower conductivity than polaron-structured poly(p-bromoaniline)) .
- Morphology : SEM reveals granular or fibrous structures dependent on deposition parameters .
Q. How does the presence of this compound influence reaction kinetics in nitrosation processes, and what mechanistic insights does this provide?
- Reversibility studies : NMA acts as a nitrosating agent trap , slowing S-nitroso intermediate formation in thiourea reactions. Rate constants (k) are measured via competition experiments with nitrite traps (e.g., hydrazoic acid) .
- SN2 reactivity : Branched amides (e.g., 17c, 17d) show reduced reactivity with NMA due to steric hindrance at the α-carbon .
- Mechanistic role : NMA’s basicity facilitates proton transfer in nitrosation, confirmed by pH-dependent kinetic profiling .
Properties
IUPAC Name |
N-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N/c1-8-7-5-3-2-4-6-7/h2-6,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFBPFSWMIHJQDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N, Array | |
Record name | N-METHYLANILINE | |
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Record name | N-METHYLANILINE | |
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Related CAS |
27082-18-4, 2739-12-0 (hydrochloride) | |
Record name | Poly(N-methylaniline) | |
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Record name | N-Methylaniline | |
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DSSTOX Substance ID |
DTXSID9021841 | |
Record name | N-Methylaniline | |
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Molecular Weight |
107.15 g/mol | |
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Description | Data deposited in or computed by PubChem | |
Physical Description |
N-methylaniline appears as a colorless to brown viscous liquid. Insoluble in water and denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals., Liquid, Yellow to light-brown liquid with a weak, ammonia-like odor; [NIOSH], COLOURLESS OR SLIGHTLY YELLOW OILY LIQUID. TURNS BROWN ON EXPOSURE TO AIR., Yellow to light-brown liquid with a weak, ammonia-like odor. | |
Record name | N-METHYLANILINE | |
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Record name | MONOMETHYL ANILINE (N-METHYLANILINE) | |
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Boiling Point |
385.3 °F at 760 mmHg (NTP, 1992), 196.25 °C, 194-196 °C, 385.3 °F | |
Record name | N-METHYLANILINE | |
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Flash Point |
175 °F (NTP, 1992), 175 °F, 175 °F CC, 79.5 °C c.c. | |
Record name | N-METHYLANILINE | |
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Record name | MONOMETHYL ANILINE (N-METHYLANILINE) | |
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Solubility |
1 to 5 mg/mL at 70.7 °F (NTP, 1992), SOL IN ETHANOL, ETHER, CARBON TETRACHLORIDE, 5624 mg/l @ 25 °C, Solubility in water: none | |
Record name | N-METHYLANILINE | |
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Density |
0.989 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.989 @ 20 °C/4 °C, Relative density (water = 1): 0.99, 0.989 | |
Record name | N-METHYLANILINE | |
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Record name | N-METHYLANILINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1654 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | N-METHYLANILINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0921 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | MONOMETHYL ANILINE (N-METHYLANILINE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/17 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Density |
3.9 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.70 (AIR= 1), Relative vapor density (air = 1): 3.7, 3.9 | |
Record name | N-METHYLANILINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3892 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | N-METHYLANILINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1654 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | N-METHYLANILINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0921 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | MONOMETHYL ANILINE (N-METHYLANILINE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/17 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
1 mmHg at 106 °F (NTP, 1992), 0.45 [mmHg], 0.453 mm Hg @ 25 °C, calculated from experimentally derived coefficients, Vapor pressure, Pa at 20 °C: 39.9, 1 mmHg at 106 °F | |
Record name | N-METHYLANILINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3892 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Monomethyl aniline | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/564 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | N-METHYLANILINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1654 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | N-METHYLANILINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0921 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | MONOMETHYL ANILINE (N-METHYLANILINE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/17 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Color/Form |
COLORLESS OR SLIGHTLY YELLOW LIQ, Yellow to light brown liquid. | |
CAS No. |
100-61-8 | |
Record name | N-METHYLANILINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3892 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | N-Methylaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100-61-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | N-Methylaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100618 | |
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Record name | N-METHYLANILINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3502 | |
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Record name | Benzenamine, N-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | N-Methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9021841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-methylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.610 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYLANILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TH45GK410O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | N-METHYLANILINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1654 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | N-METHYLANILINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0921 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | MONOMETHYL ANILINE (N-METHYLANILINE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/17 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Aniline, N-methyl- | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/BY456D70.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
-71 °F (NTP, 1992), -57 °C, -71 °F | |
Record name | N-METHYLANILINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3892 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | N-METHYLANILINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1654 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | N-METHYLANILINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0921 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | MONOMETHYL ANILINE (N-METHYLANILINE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/17 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
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Retrosynthesis Analysis
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